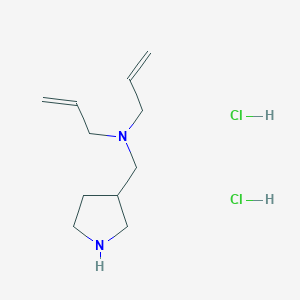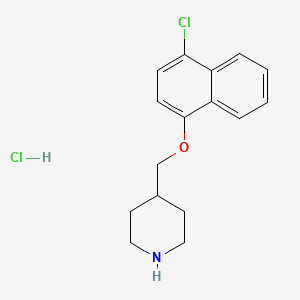
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of n-allylamine with 3-pyrrolidinylmethyl chloride under specific reaction conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: : In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: : n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, the compound is used as a tool to study biological processes and pathways. It can be employed as a probe to investigate enzyme activities and interactions with biological targets.
Medicine: : The compound has shown potential therapeutic applications, particularly in the development of new drugs. Its reactivity and ability to interact with biological molecules make it a valuable candidate for drug discovery and development.
Industry: : In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications, including the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: : Some compounds similar to n-Allyl-n-(3-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride include n-allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride and n-allyl-n-(4-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride.
Uniqueness: : this compound is unique in its structure and reactivity compared to its similar compounds. Its specific arrangement of atoms and functional groups allows for distinct chemical properties and applications.
Propiedades
Número CAS |
1219960-32-3 |
|---|---|
Fórmula molecular |
C11H21ClN2 |
Peso molecular |
216.75 g/mol |
Nombre IUPAC |
N-prop-2-enyl-N-(pyrrolidin-3-ylmethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H20N2.ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;/h3-4,11-12H,1-2,5-10H2;1H |
Clave InChI |
PZDGOVWZSWTGKV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)CC1CCNC1.Cl.Cl |
SMILES canónico |
C=CCN(CC=C)CC1CCNC1.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)



![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)

![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)

